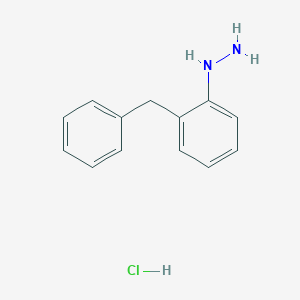

(2-Benzylphényl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Benzylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C₁₃H₁₅ClN₂. It is a derivative of hydrazine, characterized by the presence of a benzyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Applications De Recherche Scientifique

(2-Benzylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

Mécanisme D'action

Target of Action

Hydrazine derivatives, such as hydralazine, are known to be antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Mode of Action

Hydrazine derivatives are known to form hydrazones by reacting with carbonyls . This reaction is similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

The formation of hydrazones from hydrazine derivatives is a known biochemical reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)hydrazine hydrochloride typically involves the reaction of benzyl chloride with phenylhydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazine group. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of (2-Benzylphenyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Benzylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of azines or other nitrogen derivatives.

Reduction: Formation of primary amines.

Substitution: Various substituted hydrazine derivatives.

Comparaison Avec Des Composés Similaires

Phenylhydrazine: Similar structure but lacks the benzyl group.

Benzylhydrazine: Similar structure but lacks the phenyl group.

(2-Methylphenyl)hydrazine: Similar structure with a methyl group instead of a benzyl group.

Uniqueness: (2-Benzylphenyl)hydrazine hydrochloride is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties. This dual substitution enhances its reactivity and allows for a broader range of applications compared to its simpler analogs .

Activité Biologique

(2-Benzylphenyl)hydrazine hydrochloride, a compound with the chemical formula C13H14ClN2, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, structural characteristics, and a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and enzyme inhibition properties.

1. Synthesis and Structural Characterization

(2-Benzylphenyl)hydrazine hydrochloride can be synthesized through various methods involving the condensation of benzyl hydrazine with appropriate aryl aldehydes or ketones. The resulting compound is typically characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.

- Mass Spectrometry : Confirms the molecular weight and structure.

2. Biological Activity Overview

The biological activities of (2-benzylphenyl)hydrazine hydrochloride are diverse, with significant findings in several areas:

2.1 Antioxidant Activity

Research indicates that (2-benzylphenyl)hydrazine hydrochloride exhibits considerable antioxidant properties. It has been evaluated for its ability to scavenge free radicals using various assays, including:

- DPPH Assay : Demonstrated effective radical scavenging activity.

- ABTS Assay : Showed significant inhibition of ABTS radical cation formation.

The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.

2.2 Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. Studies have reported:

- Inhibition of Bacterial Growth : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.

- Antifungal Properties : Demonstrated activity against common fungal strains.

2.3 Enzyme Inhibition

(2-Benzylphenyl)hydrazine hydrochloride has shown potential as an enzyme inhibitor in several studies:

- Acetylcholinesterase (AChE) Inhibition : Exhibited moderate inhibition with IC50 values comparable to standard drugs, suggesting potential in treating Alzheimer's disease.

- Xanthine Oxidase Inhibition : Demonstrated significant inhibitory effects, indicating potential applications in gout treatment.

3. Case Studies and Research Findings

Several studies have highlighted the biological efficacy of (2-benzylphenyl)hydrazine hydrochloride:

4. Conclusion

(2-Benzylphenyl)hydrazine hydrochloride is a promising compound with substantial biological activities, particularly in antioxidant and antimicrobial domains. Its ability to inhibit key enzymes further underscores its potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and explore its utility in clinical settings.

Propriétés

IUPAC Name |

(2-benzylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYNUBVNXXPWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.